molecular formula C14H11ClO3 B14360387 (3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone CAS No. 96410-70-7

(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone

Cat. No.: B14360387
CAS No.: 96410-70-7
M. Wt: 262.69 g/mol
InChI Key: XHSCWQKTMYCCII-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a hydroxy-methoxyphenyl group attached to a central methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the reaction of 3-chlorobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. One common method involves the use of a Friedel-Crafts acylation reaction, where the aldehydes are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

96410-70-7

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

(3-chlorophenyl)-(2-hydroxy-4-methoxyphenyl)methanone

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(16)8-11)14(17)9-3-2-4-10(15)7-9/h2-8,16H,1H3

InChI Key

XHSCWQKTMYCCII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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